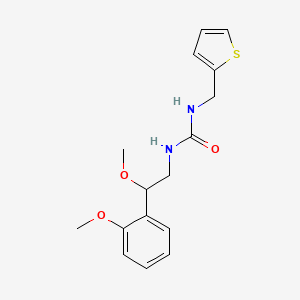
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H20N2O3S and its molecular weight is 320.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound notable for its structural complexity, which includes a thiophene moiety, methoxyphenyl groups, and a urea linkage. With a molecular formula of C15H18N2O3S and a molecular weight of approximately 320.41 g/mol, this compound has garnered attention in medicinal chemistry, particularly for its potential as an anticancer agent through the inhibition of heat shock protein 90 (Hsp90) .
The primary biological activity of this compound is its ability to inhibit Hsp90, a chaperone protein crucial for the proper folding and stabilization of various client oncoproteins involved in cancer progression. By inhibiting Hsp90, the compound facilitates the degradation of these oncoproteins, leading to apoptosis in cancer cells. This mechanism positions it as a promising candidate in cancer therapeutics .
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown efficacy against human breast adenocarcinoma (MCF-7), melanoma (MEL-8), and acute lymphoblastic leukemia (CEM-13) cell lines. The compound's IC50 values indicate potent activity, comparable to established chemotherapeutic agents like doxorubicin .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 4.5 | Doxorubicin | 10.38 |
| MEL-8 | 5.0 | Doxorubicin | 12.0 |
| CEM-13 | 3.8 | Doxorubicin | 9.0 |
Apoptosis Induction
Flow cytometry assays have indicated that the compound induces apoptosis in a dose-dependent manner by increasing caspase-3/7 activity in treated cells. This apoptotic pathway is critical for eliminating cancer cells and has been validated through various experimental setups .
Antimicrobial Properties
Preliminary investigations also suggest that this compound may possess antimicrobial properties, although the specifics of these effects require further exploration. The initial findings indicate potential activity against certain bacterial strains, warranting additional studies to elucidate its full antimicrobial spectrum .
Structure-Activity Relationship (SAR)
The unique combination of methoxy groups and the thiophene structure in this compound contributes to its distinct biological properties compared to structurally similar compounds. Variations in these structural elements can significantly influence biological activity, as evidenced by comparative studies with related urea derivatives .
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea | Similar methoxyphenyl and thiophene groups | Different methoxy position on phenyl ring |
| 1-(2-Methoxy-2-(4-methoxyphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea | Similar structure with a different methoxy position | Potentially different biological activity |
| 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(furan-2-ylmethyl)urea | Contains a furan ring instead of thiophene | Variation in electronic properties affecting reactivity |
Eigenschaften
IUPAC Name |
1-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-20-14-8-4-3-7-13(14)15(21-2)11-18-16(19)17-10-12-6-5-9-22-12/h3-9,15H,10-11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGSQVIRBMAKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)NCC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














